Product packaging for Cysteine, S-(2-aminoethyl)-, monohydrochloride, L-(Cat. No.:CAS No. 4099-35-8)

Cysteine, S-(2-aminoethyl)-, monohydrochloride, L-

Cat. No.: B1681297
CAS No.: 4099-35-8
M. Wt: 200.69 g/mol
InChI Key: CVHKULVNPGAEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Non-proteinogenic Amino Acid

S-(2-Aminoethyl)-L-cysteine is classified as a non-proteinogenic L-alpha-amino acid. nih.gov Non-proteinogenic amino acids are those that are not naturally encoded by the genetic code of any organism for incorporation into proteins during translation. While over 500 amino acids are known to exist in nature, only 22 are considered proteinogenic. S-(2-Aminoethyl)-L-cysteine's classification as non-proteinogenic means it is not a standard building block of proteins. nih.gov Instead, its significance in research comes from its role as a metabolic antagonist and a structural probe to study lysine-dependent pathways. It is a derivative of the proteinogenic amino acid L-cysteine, specifically an S-(2-aminoethyl) analogue. nih.govwikipedia.org

Structural Analogy to L-Lysine: Fundamental Considerations

The primary reason for the extensive use of S-(2-Aminoethyl)-L-cysteine in biochemical research is its close structural resemblance to L-lysine, a fundamental proteinogenic amino acid. S-(2-Aminoethyl)-L-cysteine, often referred to as thialysine, is a toxic analog of lysine (B10760008) where the second methylene (B1212753) group (–CH2–) in the side chain of lysine is replaced by a sulfur atom. wikipedia.orgwikipedia.org This substitution is a key feature, creating a molecule that cellular machinery can mistake for lysine.

This "mimicry" allows the compound to interfere with lysine's metabolic pathways and utilization. For instance, it can be recognized by enzymes that normally process lysine, such as lysyl-tRNA synthetase, thereby inhibiting protein synthesis. nih.gov This antagonistic relationship is the foundation of its biological activity and its application as a tool in research.

Table 1: Comparison of S-(2-Aminoethyl)-L-cysteine and L-Lysine
PropertyS-(2-Aminoethyl)-L-cysteineL-Lysine
Molecular FormulaC5H12N2O2SC6H14N2O2
Molar Mass164.23 g/mol146.19 g/mol
Key Structural DifferenceContains a sulfur atom in the side chain (thioether)Contains a methylene group at the corresponding position in the side chain
ClassificationNon-proteinogenic amino acidProteinogenic amino acid
Primary Research RoleMetabolic antagonist, biological probe for lysine pathways Essential building block of proteins

Historical Development and Early Research Significance

The history of research on S-(2-Aminoethyl)-L-cysteine is rooted in the study of amino acid analogs and their impact on biological systems. Early investigations centered on its synthesis and its capacity to inhibit the growth of various microorganisms by acting as a metabolic antagonist of lysine. For example, it was reported to suppress the growth of bacteria such as Leuconostoc mesenteroides and Lactobacillus arabinosus.

This inhibitory property established S-(2-Aminoethyl)-L-cysteine as a valuable tool in microbiology and biotechnology. A significant application was in the development of mutant strains of bacteria for industrial amino acid production. Researchers used S-(2-Aminoethyl)-L-cysteine as a selection agent to isolate mutants of Brevibacterium lactofermentum and Brevibacterium flavum that were resistant to its growth-inhibiting effects. tandfonline.com These resistant mutants often had alterations in the regulation of their amino acid biosynthetic pathways, leading to the overproduction of L-lysine. tandfonline.com For instance, most S-(2-Aminoethyl)-L-cysteine resistant mutants of B. lactofermentum were found to produce significant quantities of L-lysine. tandfonline.com This research demonstrated that the compound could be used to select for bacterial strains with genetically desensitized aspartokinase, an enzyme crucial for lysine biosynthesis. tandfonline.com

Table 2: Summary of Early Research Findings on S-(2-Aminoethyl)-L-cysteine
Research AreaKey FindingSignificance
Microbial Growth InhibitionInhibited the growth of various bacteria, including Bacillus subtilis and Escherichia coli. Established its role as a metabolic antagonist of L-lysine.
Synergistic InhibitionIts inhibitory effect on Brevibacterium flavum was significantly enhanced in the presence of threonine. Highlighted the complex regulation of amino acid biosynthesis pathways in bacteria.
Industrial MicrobiologyUsed as a selection agent to isolate AEC-resistant mutants of Brevibacterium lactofermentum that overproduced L-lysine. tandfonline.comProvided a method for developing commercially valuable bacterial strains for amino acid production. tandfonline.com
Enzyme Inhibition StudiesIdentified as an inhibitor of lysyl-tRNA synthetase and lysine 2,3-aminomutase. nih.govwikipedia.orgProvided a tool to study the mechanisms of enzymes involved in lysine metabolism and protein synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2S B1681297 Cysteine, S-(2-aminoethyl)-, monohydrochloride, L- CAS No. 4099-35-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKULVNPGAEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4099-35-8
Record name L-Cysteine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Molecular Mechanisms of Action and Intracellular Biochemical Interactions

Interference with Protein Synthesis Fidelity

One of the primary mechanisms of AEC's toxicity is its ability to interfere with the high-fidelity process of protein synthesis. wikipedia.org By mimicking lysine (B10760008), it can be mistakenly utilized by the cell's translational machinery.

The crucial step in protein synthesis is the correct charging of transfer RNA (tRNA) molecules with their cognate amino acids, a reaction catalyzed by aminoacyl-tRNA synthetases. nih.gov Lysyl-tRNA synthetase (LysRS) is responsible for attaching L-lysine to its corresponding tRNA (tRNALys). nih.gov

AEC acts as a competitive substrate for LysRS, vying with L-lysine for binding to the enzyme's active site. nih.gov If AEC is successfully attached to tRNALys, the resulting AEC-tRNALys can be delivered to the ribosome during translation. The ribosome, which primarily recognizes the tRNA anticodon rather than the attached amino acid, then incorporates AEC into the growing polypeptide chain at positions coded for lysine. This misincorporation disrupts the protein's structure and function, leading to cytotoxic effects. wikipedia.org Resistance to AEC can arise from mutations in the LysRS enzyme that decrease its binding affinity for AEC, thereby preventing its incorporation into proteins. nih.gov

Consequences for De Novo Protein Structure and Function

The structural similarity of S-(2-Aminoethyl)-L-cysteine to lysine allows it to be mistakenly recognized by the cellular protein synthesis machinery, leading to its incorporation into nascent polypeptide chains. Research on Escherichia coli has shown that the degree of lysine substitution by thialysine is dependent on the analog's concentration in the growth medium and the duration of exposure. nih.gov

In exponentially growing E. coli cultures, the substitution of lysine in newly synthesized proteins can reach a maximum of 8% when cells are grown with 0.05 mM thialysine, and up to 17% with 0.1 or 0.2 mM thialysine. nih.gov Despite this significant level of incorporation, studies have revealed that the stability of proteins synthesized in the presence of 0.05-0.2 mM thialysine is comparable to that of native proteins synthesized without the analog. nih.gov This suggests that at these incorporation levels, the presence of the sulfur atom in the side chain does not grossly perturb protein folding or lead to rapid degradation, though it can alter function. The extent of thialysine incorporation into proteins is closely linked to the repression of Aspartate Kinase III, a key enzyme in the lysine biosynthetic pathway. nih.gov

Incorporation of S-(2-Aminoethyl)-L-cysteine (Thialysine) into E. coli Proteins
Thialysine Concentration in Medium (mM)Maximum Lysine Substitution in Newly Synthesized Proteins (%)Observed Protein Stability
0.058%Similar to native proteins
0.117%Similar to native proteins
0.217%Similar to native proteins

Broader Enzymatic and Metabolic Interactions

Beyond its incorporation into proteins, S-(2-Aminoethyl)-L-cysteine engages in a range of interactions with metabolic enzymes, primarily by acting as a substrate mimic or an allosteric regulator.

L-cysteine desulfhydrases are enzymes that catalyze the degradation of L-cysteine into pyruvate, ammonia, and hydrogen sulfide. Research has shown that the substrate specificity of these enzymes can extend to cysteine analogs, including AEC.

Cystalysin, a 46-kDa L-cysteine desulfhydrase from the oral bacterium Treponema denticola, has been shown to utilize S-(2-aminoethyl)-L-cysteine as a substrate. oup.com Similarly, the L-cysteine desulfhydrase from Streptococcus anginosus, identified as a C-S lyase, also acts on AEC. nih.gov However, this activity is not universal; the enzyme Fn0625 from Fusobacterium nucleatum does not degrade AEC, indicating specificity among different bacterial desulfhydrases. researchgate.net

The enzymatic action of cystalysin and other C-S lyases on S-(2-Aminoethyl)-L-cysteine involves an α,β-elimination reaction, which cleaves both the α-carbon-nitrogen (αC-N) and β-carbon-sulfur (βC-S) bonds. oup.comnih.gov This degradation pathway yields the same primary products as the breakdown of cysteine.

The enzymatic products from the action of L-cysteine desulfhydrase on S-(2-Aminoethyl)-L-cysteine are:

Pyruvate

Ammonia (NH₃)

Hydrogen Sulfide (H₂S) oup.com

The aspartate pathway is a crucial metabolic route in bacteria and plants for the synthesis of several essential amino acids, including lysine, threonine, and methionine. The pathway is tightly regulated by feedback inhibition, where the end-product amino acids bind to and inhibit early enzymes in the sequence. Aspartate kinase (AK) is the first and a key regulatory enzyme in this pathway.

As a lysine analog, AEC mimics the natural feedback inhibition by lysine. It has been shown to inhibit the activity of lysine-sensitive aspartate kinase in organisms like Serratia marcescens, although to a lesser extent than lysine itself. nih.gov The development of resistance to AEC in many microorganisms is frequently linked to mutations in the gene encoding aspartate kinase, which renders the enzyme insensitive to this feedback inhibition. nih.gov This interaction underscores AEC's role as a potent modulator of amino acid biosynthesis.

Dihydrodipicolinate synthase (DHPS) catalyzes the first committed step in the branch of the aspartate pathway leading specifically to lysine biosynthesis. As such, it is another critical point of regulation via feedback inhibition by lysine.

S-(2-Aminoethyl)-L-cysteine acts as an inhibitor of DHPS. Studies on the E. coli enzyme have determined that AEC inhibits DHPS with a 50% inhibitory concentration (IC₅₀) of 4.6 mM. oup.com Further investigation has characterized this inhibition as competitive with respect to one of the substrates, L-aspartate-beta-semialdehyde. This competitive action demonstrates that AEC directly interferes with the enzyme's active site, disrupting the normal biosynthesis of lysine.

Lysine cyclodeaminase (LCD) is an enzyme that catalyzes the oxidative deamination of L-lysine to form L-pipecolic acid, a precursor to various secondary metabolites. nih.gov The enzyme, notably found in Streptomyces pristinaespiralis, displays a degree of substrate flexibility.

Detailed biochemical characterization of the lysine cyclodeaminase from S. pristinaespiralis has identified S-(2-Aminoethyl)-L-cysteine (referred to as L-4-thialysine) as a substrate for the enzyme. nih.gov Along with L-ornithine and 5-hydroxylysine, AEC is one of the few lysine analogs that the enzyme can convert. nih.gov This indicates that the active site can accommodate the substitution of the γ-methylene group with a sulfur atom, allowing the cyclization and deamination reaction to proceed.

Summary of S-(2-Aminoethyl)-L-cysteine (AEC) Interactions with Key Enzymes
EnzymeMetabolic PathwayNature of InteractionOutcome
L-Cysteine Desulfhydrase (Cystalysin)Amino Acid DegradationSubstrateDegradation of AEC to Pyruvate, NH₃, H₂S
Aspartate Kinase (AK)Aspartate Pathway (Amino Acid Synthesis)Allosteric InhibitorFeedback inhibition of the pathway
Dihydrodipicolinate Synthase (DHPS)Lysine BiosynthesisCompetitive InhibitorInhibition of lysine synthesis
Lysine Cyclodeaminase (LCD)Secondary Metabolism (Pipecolic Acid Synthesis)SubstrateConversion of AEC

Substrate Role for L-Cysteine Desulfhydrases (e.g., Cystalysin)

Engagement in Cellular Redox Homeostasis

S-(2-Aminoethyl)-L-cysteine hydrochloride (AEC), as a structural analogue of the sulfur-containing amino acid L-cysteine, is actively involved in the maintenance of cellular redox homeostasis. wikipedia.org Its biochemical significance in this context is primarily attributed to the presence of a reactive thiol (-SH) group within its molecular structure. chemimpex.com This functional group enables AEC to participate in critical intracellular redox reactions, including thiol-disulfide exchanges and direct antioxidant defense, thereby helping to protect cells from oxidative damage. chemimpex.comnih.gov

Participation in Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a crucial biochemical reaction that involves the cleavage and formation of disulfide bonds (-S-S-). This reaction is fundamental to protein folding, stability, and the regulation of enzyme activity. chemimpex.com The process is initiated by a nucleophilic attack of a deprotonated thiol group (a thiolate anion, -S⁻) on one of the sulfur atoms of a disulfide bond. researchgate.net This results in the formation of a new disulfide bond and the release of a new thiol.

The unique structure of S-(2-Aminoethyl)-L-cysteine hydrochloride, which features a terminal thiol group, allows it to readily engage in such reactions. chemimpex.com The reactivity of the thiol group is dependent on its pKa value, which determines the proportion of the reactive thiolate form at physiological pH. This capability allows AEC to interact with protein cysteine residues and low-molecular-weight thiols like glutathione (B108866), influencing the cellular thiol-disulfide balance. mdpi.com This reactivity is leveraged in biochemical research to probe protein structure and function, as the formation of disulfide bonds with AEC can be used to study protein folding and stability. chemimpex.com

Table 1: Comparative pKa Values of Biologically Relevant Thiols
Thiol-Containing CompoundApproximate Thiol pKaSignificance
Cysteine (in peptides)~8.0 - 8.5Commonly involved in catalytic sites and structural disulfide bonds. researchgate.net
Glutathione (GSH)~9.2A major intracellular antioxidant and participant in thiol-disulfide exchange. researchgate.net
S-(2-Aminoethyl)-L-cysteineNot widely reportedAs a cysteine analogue, its thiol group is expected to be reactive and participate in similar exchange reactions.

Contribution to Antioxidant Defense Systems

The cellular antioxidant defense system is a network of enzymes and molecules that neutralize reactive oxygen species (ROS), which are harmful byproducts of aerobic metabolism. Thiol-containing compounds are central to this defense. S-(2-Aminoethyl)-L-cysteine hydrochloride contributes to this system through both direct and indirect mechanisms. chemimpex.com

Direct Antioxidant Activity: The thiol group of AEC can act directly as a scavenger of free radicals and other ROS. nih.govresearchgate.net It can donate a hydrogen atom or an electron to neutralize ROS such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), becoming oxidized in the process to form a transient thiyl radical or a sulfenic acid. researchgate.netmdpi.com This direct antioxidant action helps to mitigate cellular damage to lipids, proteins, and DNA that would otherwise be caused by uncontrolled ROS activity. nih.gov

Indirect Antioxidant Activity: S-(2-Aminoethyl)-L-cysteine hydrochloride is valued as a precursor in the synthesis of various bioactive molecules, including antioxidants. chemimpex.com Its structural similarity to L-cysteine suggests it may play a role in supporting the synthesis of glutathione (GSH), the most abundant non-protein thiol in cells and a cornerstone of the antioxidant defense system. nih.gov L-cysteine availability is the rate-limiting step in the synthesis of GSH. nih.gov By potentially serving as a source for the cysteine backbone, AEC can indirectly bolster the cell's primary defense against oxidative stress. Researchers utilize the antioxidant properties of AEC to investigate cellular protection mechanisms, providing insights into processes related to aging and disease. chemimpex.com

Table 2: Key Components of Cellular Antioxidant Defense and the Potential Role of Thiol Compounds
Component TypeExampleFunctionPotential Interaction with S-(2-Aminoethyl)-L-cysteine hydrochloride
Enzymatic Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxide.Indirectly supports by reducing the overall oxidative burden.
CatalaseDecomposes hydrogen peroxide to water and oxygen.Acts in parallel to neutralize H₂O₂.
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxides using GSH.May support GSH synthesis, the substrate for GPx. nih.govnih.gov
Non-Enzymatic (Small Molecule) Glutathione (GSH)Directly scavenges ROS and is a cofactor for antioxidant enzymes. nih.govCan directly participate in thiol-disulfide exchange with GSH and may serve as a precursor. chemimpex.com
Vitamin C (Ascorbate)Water-soluble antioxidant that regenerates Vitamin E.Acts as part of the broader antioxidant network.
Thiol Compounds (e.g., L-Cysteine)Directly scavenge various ROS. nih.govAEC acts directly as a ROS scavenger through its thiol group. chemimpex.com

Cellular and Microbiological Responses

Microbial Growth Inhibition

As a potent antimetabolite of L-lysine, AEC disrupts normal cellular processes in a variety of microorganisms by competing with L-lysine for enzymatic binding sites and transport systems. This antagonism forms the basis of its growth-inhibitory effects.

AEC has been shown to inhibit the growth of a range of bacterial species. Early investigations established its inhibitory action against bacteria such as Leuconostoc mesenteroides and Lactobacillus arabinosus. Further studies have demonstrated its efficacy against other bacteria, including:

Bacillus subtilis : Growth of this gram-positive bacterium is inhibited by AEC.

Escherichia coli : This gram-negative bacterium is also susceptible to the growth-inhibitory effects of AEC.

Brevibacterium flavum : The inhibitory effect on this bacterium is notably enhanced when AEC is used in conjunction with threonine, highlighting a synergistic interaction within the amino acid biosynthesis pathways.

While much of the research has focused on bacteria, the structural and functional conservation of lysine (B10760008) metabolism across kingdoms suggests that certain fungal strains may also be susceptible to AEC, although specific data on a broad spectrum of fungi is less documented.

Table 1: Spectrum of Susceptible Bacterial Strains to S-(2-Aminoethyl)-L-cysteine hydrochloride

Bacterial Strain Observation
Bacillus subtilis Growth is inhibited by AEC.
Escherichia coli Growth is inhibited by AEC.
Brevibacterium flavum Weakly inhibited by AEC alone; inhibition is significantly enhanced by the presence of threonine.
Leuconostoc mesenteroides Growth is inhibited by AEC.
Lactobacillus arabinosus Growth is inhibited by AEC.

The inhibitory effect of AEC on microbial growth is directly related to its concentration in the growth medium. Studies have shown that as the concentration of AEC increases, the inhibition of bacterial growth becomes more pronounced. For instance, in Escherichia coli, growth can be completely inhibited at concentrations as low as 5 µM. nih.gov

A key characteristic of AEC's mechanism of action is the competitive nature of its inhibition with L-lysine. The bacteriostatic effects of AEC can be overcome by the addition of L-lysine to the growth medium. This reversal demonstrates that AEC and L-lysine compete for the same metabolic or transport systems. When L-lysine is present in sufficient quantities, it outcompetes AEC, allowing normal cellular functions to resume. This competitive interaction underscores AEC's role as a lysine antagonist.

The growth-inhibitory property of AEC has been instrumental in the development of microbial strains that overproduce L-lysine. By exposing bacterial populations, particularly of Corynebacterium glutamicum, to AEC, researchers can select for mutants that are resistant to its toxic effects. thesciencepublishers.comisbio.denih.gov These resistant mutants often possess alterations in the regulatory enzymes of the lysine biosynthetic pathway, such as aspartokinase, making them less sensitive to feedback inhibition by lysine. Consequently, these strains continue to produce lysine even in the presence of high intracellular concentrations, leading to its overproduction and secretion into the medium. This method has been a cornerstone in the industrial production of L-lysine. For example, a mutant of Corynebacterium glutamicum selected for AEC resistance showed a significant increase in lysine production, yielding approximately 50 g/L. wikipedia.org Another study reported a yield of 55 g/L from a mutant strain. thesciencepublishers.com

Table 2: Examples of L-Lysine Production by AEC-Resistant Mutants

Microbial Strain Selection Method L-Lysine Yield
Corynebacterium glutamicum AEC Resistance ~50 g/L wikipedia.org
Corynebacterium glutamicum Mutant AEC Resistance 55 g/L thesciencepublishers.com
Corynebacterium glutamicum MH 20-22 B (immobilized cells) AEC Resistance 31.58 ± 0.24 g/L nih.gov
Corynebacterium glutamicum CGH-15 NTG mutagenesis and selection for homoserine auxotrophy 25.05 g/L zsp.com.pk
Escherichia coli Mutant MNNG treatment and AEC resistance 13-15 g/L nih.gov

Impact on Eukaryotic Cell Growth and Proliferation

AEC also exerts significant effects on eukaryotic cells, primarily through its cytotoxic properties. As a lysine analog, it can interfere with protein synthesis and other lysine-dependent cellular processes, leading to cell cycle arrest and apoptosis.

AEC has demonstrated cytotoxic activity against certain eukaryotic cell lines. Notably, it has been shown to have a pronounced cytotoxic effect on human acute leukemia Jurkat T cells. researchgate.netnih.gov The mechanism underlying this cytotoxicity involves the induction of apoptotic cell death and interruption of the cell cycle. nih.gov

Studies on the structurally similar compound, S-allyl-L-cysteine (SAC), provide further insight into the potential cytotoxic mechanisms. SAC has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner, including:

Human bladder cancer cells (T24 and T24R2) researchgate.net

Human leukemia cells (HL-60 and K562) nih.gov

Human lung cancer cells chemimpex.com

MCF-7 and MDA-MB-231 breast cancer cells nih.gov

The 50% inhibitory concentration (IC50) values for SAC vary depending on the cell line and exposure time. For example, the IC50 of SAC for T24 and T24R2 bladder cancer cells after 48 hours of exposure was 52.98 mM and 19.87 mM, respectively. researchgate.net For HL-60 and K562 leukemia cells, the IC50 values were approximately 11.525 mM and 10.025 mM, respectively. nih.gov

Table 3: Cytotoxicity of S-Allyl-L-cysteine (SAC), a Structural Analog of AEC, in Various Cancer Cell Lines

Cell Line Compound IC50 Value Exposure Time
T24 (Bladder Cancer) SAC 52.98 mM researchgate.net 48 hours
T24R2 (Bladder Cancer) SAC 19.87 mM researchgate.net 48 hours
HL-60 (Leukemia) SAC ~11.525 mM nih.gov Not Specified
K562 (Leukemia) SAC ~10.025 mM nih.gov Not Specified
MCF-7 (Breast Cancer) SAC 1185.45 ± 10.93 µM 24 hours nih.gov
MCF-7 (Breast Cancer) SAC 2382.29 ± 43.69 µM 48 hours nih.gov

The cytotoxic effects of AEC are largely attributable to the induction of apoptosis. In Jurkat T cells, AEC treatment leads to a series of biochemical events characteristic of apoptosis, including the release of mitochondrial cytochrome c, and the activation of caspase-9 and caspase-3. nih.gov

The detailed molecular pathways of apoptosis have been more extensively studied for the related compound, S-allyl-L-cysteine (SAC). These studies suggest that the apoptotic mechanism is likely mediated through the intrinsic, or mitochondrial, pathway. The key events in SAC-induced apoptosis include:

Modulation of Bcl-2 Family Proteins: SAC treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.

Mitochondrial Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeability and the release of cytochrome c into the cytosol. researchgate.net

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3. researchgate.net The activation of caspases-3, -8, and -9 has been observed in bladder cancer cells treated with SAC. researchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, SAC can also cause cell cycle arrest, preventing cancer cells from proliferating. researchgate.net

Given the structural similarity between AEC and SAC, it is plausible that AEC induces apoptosis through a similar mitochondria-dependent pathway involving the regulation of Bcl-2 family proteins and the activation of the caspase cascade.

Table 4: Key Molecular Events in S-Allyl-L-cysteine (SAC)-Induced Apoptosis in Bladder Cancer Cells (T24 and T24R2)

Molecular Event Observation
Bcl-2 Expression Decreased researchgate.net
Bax Expression Increased researchgate.net
Cytochrome c Release Increased researchgate.net
Caspase-3 Activation Increased researchgate.net
Caspase-8 Activation Increased researchgate.net
Caspase-9 Activation Increased researchgate.net
Cell Cycle Arrest in S phase and increase in sub-G1 population researchgate.net

Cytotoxic Effects in Specific Cell Lines

Cellular Signaling Pathway Modulation

S-(2-Aminoethyl)-L-cysteine hydrochloride is a well-established tool for modulating the retrograde (RTG) signaling pathway in the model organism Saccharomyces cerevisiae (baker's yeast). The RTG pathway is a crucial communication route from the mitochondria to the nucleus that allows the cell to adapt its metabolism in response to mitochondrial dysfunction. mdpi.com

AEC's role as a toxic lysine analogue is exploited in adaptive laboratory evolution (ALE) experiments. nih.gov In these studies, yeast are cultured in the presence of AEC to select for mutants that are resistant to its toxic effects. nih.gov This resistance is often achieved through mutations that lead to the overactivation of the RTG pathway. nih.gov The core components of this pathway include the transcription factors Rtg1p and Rtg3p, and the positive regulator Rtg2p, which senses the mitochondrial state. mdpi.com

Whole-genome sequencing of AEC-resistant yeast mutants has revealed point mutations in the RTG2 gene, which encodes the retrograde response activator. nih.gov These mutations have been shown to be directly responsible for the overactivation of the RTG pathway, demonstrating a clear mechanism by which AEC exposure can lead to profound changes in cellular signaling. nih.gov

A significant consequence of activating the retrograde signaling pathway with S-(2-Aminoethyl)-L-cysteine hydrochloride in yeast is the alteration of key metabolic outputs, particularly the balance between ethanol (B145695) and glycerol (B35011) production. This has garnered interest in fields such as oenology (winemaking), where reducing ethanol content in wine is a major objective due to rising sugar levels in grapes from global warming. nih.gov

In laboratory-scale wine fermentation experiments, S. cerevisiae mutants that evolved resistance to AEC demonstrated a significant shift in their metabolism. nih.gov These AEC-resistant strains exhibited an overproduction of glycerol and, in some instances, a reduction in ethanol. nih.gov This metabolic reprogramming is a direct result of the hyperactivation of the RTG pathway, driven by mutations in regulators like Rtg2. nih.gov The shift from ethanol to glycerol production represents a significant alteration of the yeast's carbon metabolism.

The table below outlines the metabolic shifts observed in AEC-resistant Saccharomyces cerevisiae mutants during fermentation.

MetaboliteChange in ProductionPathway Implicated
GlycerolIncreasedRetrograde (RTG) Signaling
EthanolReduced (in some cases)Retrograde (RTG) Signaling
Acetic AcidReducedRetrograde (RTG) Signaling

This table details the metabolic alterations in yeast mutants selected for AEC resistance, highlighting the shift in the ethanol-glycerol balance.

Structure Activity Relationship Sar and Analog Design Principles

Elucidation of Essential Structural Features for Lysine (B10760008) Mimicry

The ability of S-(2-Aminoethyl)-L-cysteine to function as a lysine antagonist is rooted in its structural resemblance to L-lysine. This mimicry allows it to be recognized by cellular machinery that normally binds and processes lysine, such as aminoacyl-tRNA synthetases.

Key structural features of AEC that are essential for its lysine mimicry include:

Alpha-Amino Group and Carboxyl Group: Like all alpha-amino acids, AEC possesses a central chiral carbon atom bonded to an amino group (-NH2) and a carboxyl group (-COOH). These groups are fundamental for its recognition by the active sites of enzymes that interact with amino acids.

L-Configuration: The stereochemistry of the alpha-carbon is in the L-configuration, identical to that of naturally occurring amino acids in proteins, which is a critical requirement for recognition by most enzymes.

Side Chain Length and Terminal Amino Group: The side chain of AEC, -CH2-S-CH2-CH2-NH2, mimics the length and the terminal primary amino group of the lysine side chain, -CH2-CH2-CH2-CH2-NH2. The terminal amino group in both molecules is typically protonated at physiological pH, carrying a positive charge that is often a key recognition element in lysine binding sites.

The structural comparison between L-lysine and S-(2-Aminoethyl)-L-cysteine highlights the basis for the latter's biological activity as a lysine analog.

FeatureL-LysineS-(2-Aminoethyl)-L-cysteineImportance for Mimicry
BackboneL-alpha-amino acidL-alpha-amino acidEssential for recognition by enzymes processing amino acids.
Side Chain LengthFour methylene (B1212753) groupsThioether and two methylene groupsApproximates the length of the lysine side chain, allowing it to fit into lysine-binding pockets.
Terminal Functional GroupPrimary Amino Group (-NH2)Primary Amino Group (-NH2)Crucial for electrostatic interactions within the binding site, mimicking the key recognition feature of lysine.
Key Atom at Gamma PositionCarbonSulfurThe substitution of a methylene carbon with a sulfur atom alters the electronic and steric properties while maintaining the overall structure.

Significance of the Sulfur Atom and Aminoethyl Moiety for Biological Activity

The unique biological properties of S-(2-Aminoethyl)-L-cysteine arise from the specific contributions of the sulfur atom and the aminoethyl group in its side chain.

The sulfur atom , which replaces the γ-methylene group of lysine, has several important implications for the molecule's activity:

Bond Length and Angle: The carbon-sulfur bond is longer than a carbon-carbon bond, and the C-S-C bond angle is different from a C-C-C angle. These differences subtly alter the conformation and flexibility of the side chain compared to lysine.

Redox Activity: The thioether linkage is generally stable but can be a site for metabolic reactions. The presence of sulfur provides a site that can participate in redox reactions within the cell. chemimpex.com

The aminoethyl moiety (-CH2-CH2-NH2) is critical for the molecule's function as a lysine mimic:

Terminal Amino Group: This group provides the positive charge at physiological pH, which is a primary recognition element for many lysine-binding proteins.

Positional Mimicry: The aminoethyl group positions the terminal nitrogen atom at a distance from the alpha-carbon that is comparable to that in lysine, enabling it to interact with residues in the binding pocket that would normally bind the epsilon-amino group of lysine.

The combination of the sulfur atom and the aminoethyl moiety creates a molecule that is structurally similar enough to lysine to be recognized by its cellular targets, yet different enough to act as an antagonist, often by binding more tightly or being processed differently, leading to the inhibition of key cellular processes.

Rational Design of S-(2-Aminoethyl)-L-cysteine hydrochloride Analogs

The core structure of S-(2-Aminoethyl)-L-cysteine serves as a scaffold for the design of analogs with modified or enhanced biological activities. The rational design of these analogs involves strategic modifications to target specific enzymes or to modulate binding affinity.

While S-(2-Aminoethyl)-L-cysteine itself is primarily known as a lysine antimetabolite, the broader class of L-cysteine derivatives has been explored for targeting other enzymes, such as the mitotic kinesin Eg5, a promising target for cancer chemotherapy. nih.govnih.gov The principles derived from the development of other L-cysteine-based inhibitors can be applied to the design of AEC analogs.

A well-studied example is S-trityl-L-cysteine (STLC), a potent and selective allosteric inhibitor of Eg5. nih.govnih.gov Structure-activity relationship studies on STLC and its analogs have revealed key design principles:

Bulky S-substituent: The trityl group (a triphenylmethyl group) on the sulfur atom is crucial for binding to an allosteric pocket on Eg5. This suggests that large, hydrophobic modifications at the sulfur atom of AEC could be a strategy to confer Eg5 inhibitory activity.

Intact Amino and Carboxyl Groups: The free amino and carboxyl groups of the cysteine backbone are essential for binding to the Eg5 pocket. researchgate.net Masking these groups often leads to a significant reduction or loss of activity. researchgate.net

Modifications to the Hydrophobic Moiety: Substitutions on the phenyl rings of the trityl group can modulate the potency of Eg5 inhibition. For instance, para-substitutions on one of the phenyl rings have been shown to yield highly potent analogs. nih.gov

These findings suggest a rational approach for designing AEC analogs as potential Eg5 inhibitors would involve maintaining the L-cysteine core and introducing large, hydrophobic substituents at the terminal amino group of the aminoethyl side chain, effectively creating a molecule with a bulky group tethered to the cysteine scaffold.

Design Principles for Cysteine-Based Eg5 Inhibitors
Structural MoietyDesign ConsiderationRationale
L-Cysteine BackboneMaintain free amino and carboxyl groupsEssential for interactions within the Eg5 binding pocket. researchgate.net
Sulfur AtomAttachment point for a large, hydrophobic group (e.g., trityl group)The hydrophobic group binds to a specific allosteric pocket on Eg5. nih.gov
Hydrophobic GroupIntroduce substitutions (e.g., on phenyl rings)To optimize potency and pharmacokinetic properties. nih.gov

As a lysine mimic, a primary target of S-(2-Aminoethyl)-L-cysteine is lysyl-tRNA synthetase (LysRS), an essential enzyme in protein synthesis. The inhibition of LysRS is a key mechanism of AEC's biological activity. Modulating the binding affinity of AEC analogs for LysRS is a critical aspect of designing compounds with desired properties, such as enhanced antimicrobial activity or use as selective biochemical probes.

Strategies for modulating LysRS binding affinity include:

Modifications to the Side Chain: Altering the length, flexibility, or electronic properties of the side chain can significantly impact binding. Replacing the sulfur atom with other heteroatoms or modifying the length of the carbon chain could alter the fit within the LysRS active site.

Substitutions on the Amino Groups: Modifications to either the alpha-amino group or the terminal amino group of the side chain could influence the hydrogen bonding network within the active site. However, as these groups are often crucial for recognition, modifications must be carefully considered.

Bioisosteric Replacements: Replacing key functional groups with bioisosteres—substituents with similar physical or chemical properties—can help to probe the binding interactions and potentially improve affinity. For example, replacing the carboxylate group with a tetrazole ring could alter the pKa and electrostatic interactions.

Conformational Constraints: Introducing cyclic structures or rigid linkers into the side chain can lock the molecule into a specific conformation. If this conformation matches the bound state within the enzyme's active site, it can lead to a significant increase in binding affinity due to a lower entropic penalty upon binding.

The design of such analogs is often guided by the crystal structure of LysRS, which reveals the key interactions between the enzyme and its substrates. nih.govgenesilico.pl By understanding the architecture of the active site, modifications to the AEC scaffold can be rationally designed to enhance or reduce interactions with specific amino acid residues, thereby modulating the binding affinity.

Advanced Research Methodologies and Analytical Techniques for S 2 Aminoethyl L Cysteine Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the analysis of S-(2-Aminoethyl)-L-cysteine hydrochloride, a synthetic analogue of lysine (B10760008), providing detailed insights into its molecular structure, composition, and behavior. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as unique molecular fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of S-(2-Aminoethyl)-L-cysteine hydrochloride. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, including the connectivity of atoms and the stereochemistry of the molecule.

Detailed analysis of coupling patterns (spin-spin splitting) in ¹H NMR helps to establish the connectivity between adjacent protons, confirming the arrangement of the ethyl bridge and its connection to the sulfur atom and the terminal amino group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the entire H-H and C-H correlations, respectively, providing definitive structural confirmation.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for S-(2-Aminoethyl)-L-cysteine moiety. (Note: Actual shifts for the hydrochloride salt in different deuterated solvents may vary.)

Atom PositionNucleusPredicted Chemical Shift (ppm)Multiplicity (¹H)
Carboxyl (COOH)¹³C170-175-
α-Carbon (CH)¹H3.8 - 4.2Doublet of doublets (dd)
¹³C53 - 57-
β-Carbon (CH₂)¹H2.9 - 3.3Multiplet (m)
¹³C33 - 37-
S-Methylene (S-CH₂)¹H2.7 - 3.1Triplet (t)
¹³C30 - 34-
N-Methylene (N-CH₂)¹H2.9 - 3.3Triplet (t)
¹³C38 - 42-

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed for the precise determination of the molecular weight of S-(2-Aminoethyl)-L-cysteine hydrochloride and for the identification of its metabolites in biological systems.

In its most direct application, MS confirms the molecular identity of the compound by measuring its molecular mass with high accuracy. For S-(2-Aminoethyl)-L-cysteine (C₅H₁₂N₂O₂S), the calculated monoisotopic mass is approximately 164.06 Da nih.gov. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ at m/z 165.07.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and metabolite identification. In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. For S-(2-Aminoethyl)-L-cysteine, characteristic fragmentation patterns include the neutral loss of water (H₂O) and formic acid (HCOOH), as well as cleavages along the carbon-sulfur and carbon-carbon bonds of the backbone and side chain. This fragmentation fingerprint is highly specific and can be used to distinguish it from other isomers or related compounds.

When studying metabolism, researchers use techniques like liquid chromatography coupled with mass spectrometry (LC-MS) to analyze complex biological samples. By comparing samples from treated and untreated systems, metabolites of S-(2-Aminoethyl)-L-cysteine can be identified based on their unique mass and fragmentation patterns, providing insight into its biochemical pathways nih.gov.

Interactive Table 2: Key Mass Spectrometry Data for S-(2-Aminoethyl)-L-cysteine.

ParameterIonObserved m/zDescription
Precursor Ion[M+H]⁺165.0692Protonated molecular ion.
Major Fragment Ion-120.0112Corresponds to the loss of the carboxyl group and ammonia.
Major Fragment Ion-148.0424Corresponds to the loss of ammonia (NH₃).
Major Fragment Ion-88.0392Resulting from cleavage of the Cα-Cβ bond.

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopies for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique for studying molecules with unpaired electrons, i.e., free radicals. Given that S-(2-Aminoethyl)-L-cysteine is a thiol-containing amino acid and a precursor to antioxidants, EPR is a vital tool for investigating its role in redox reactions and the nature of any resulting radical species nih.gov.

When S-(2-Aminoethyl)-L-cysteine participates in a single-electron transfer reaction, such as scavenging a reactive oxygen species (ROS), a sulfur-centered thiyl radical (RS•) can be formed. These radicals are often short-lived, but can be detected by EPR, sometimes requiring spin-trapping techniques for stabilization. The EPR spectrum of a thiyl radical is characterized by its g-factor, which is a measure of the radical's magnetic moment. For sulfur-centered radicals, the g-factor often shows significant anisotropy, with principal values (g₁, g₂, g₃) that deviate from the free electron value (~2.0023) semanticscholar.org. This anisotropy provides information about the electronic environment of the unpaired electron on the sulfur atom semanticscholar.orgresearchgate.netnih.gov.

EPR has been used to directly observe protein thiyl radicals and to study the radicals formed when cysteine and its derivatives are exposed to ionizing radiation semanticscholar.orgnih.gov. Hyperfine coupling, the interaction between the unpaired electron and nearby magnetic nuclei (like ¹H), can provide further structural details, such as the conformation of the radical species.

Electron Nuclear Double Resonance (ENDOR) is a higher-resolution technique often used in conjunction with EPR. ENDOR measures the NMR transitions of nuclei that are coupled to the unpaired electron, providing more precise hyperfine coupling constants and thus a more detailed picture of the radical's structure and its interaction with its environment.

Interactive Table 3: Typical EPR Parameters for Sulfur-Centered Radicals.

ParameterDescriptionTypical Value Range
g-factor (g_iso)Isotropic g-value2.00 - 2.06
g-anisotropy (Δg)Difference between max and min g-valuesCan be significant for thiyl radicals
Hyperfine Coupling (A)Interaction with nearby nuclei (e.g., β-protons)Varies with conformation and specific radical

Vibrational Spectroscopies (Raman, ATR-FTIR) for Compositional Analysis

Vibrational spectroscopies, including Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are non-destructive techniques that provide detailed information about the chemical bonds and functional groups within a molecule. These methods measure the vibrational frequencies of bonds, which are sensitive to bond strength, mass of the bonded atoms, and molecular structure.

ATR-FTIR spectroscopy measures the absorption of infrared radiation by the sample. Key functional groups in S-(2-Aminoethyl)-L-cysteine hydrochloride have characteristic absorption bands. For example, the O-H stretch of the carboxylic acid, the N-H stretches of the two amine groups (one of which is protonated in the hydrochloride salt), the C=O stretch of the carboxyl group, and various C-H bending and stretching modes can all be identified.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For S-(2-Aminoethyl)-L-cysteine, Raman spectroscopy is highly effective for detecting the C-S and potential S-S (disulfide) bond vibrations, which can be weak in FTIR spectra mdpi.comresearchgate.netrsc.orgdoi.org. The presence and frequency of the S-H stretch (if in reduced form) is also a key diagnostic peak doi.org. These techniques are valuable for confirming the presence of key functional groups, assessing sample purity, and studying intermolecular interactions like hydrogen bonding researchgate.net.

Interactive Table 4: Characteristic Vibrational Frequencies for S-(2-Aminoethyl)-L-cysteine hydrochloride.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Technique
O-H StretchCarboxylic Acid2500 - 3300 (broad)FTIR
N-H StretchAmine/Ammonium3000 - 3300FTIR, Raman
C-H StretchAliphatic2850 - 3000FTIR, Raman
C=O StretchCarboxylic Acid1700 - 1730FTIR
N-H BendAmine/Ammonium1500 - 1650FTIR
C-S StretchThioether600 - 750Raman

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of S-(2-Aminoethyl)-L-cysteine hydrochloride, chromatographic methods are essential for isolating the compound from complex matrices, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of S-(2-Aminoethyl)-L-cysteine hydrochloride. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative purposes.

For purity assessment, an HPLC method is developed to separate the target compound from any starting materials, by-products, or degradation products. A common approach for amino acid analysis is reversed-phase HPLC (RP-HPLC), often requiring a pre-column derivatization step. Derivatization agents react with the amino groups to attach a chromophore or fluorophore, enhancing detectability by UV-Visible or fluorescence detectors.

Alternatively, Ion-Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net charge. Since S-(2-Aminoethyl)-L-cysteine is an amino acid with two basic amino groups and one acidic carboxyl group, its charge is pH-dependent, making it an ideal candidate for IEC. This method can separate it from other amino acids and charged impurities with high efficiency. Post-column derivatization with reagents like ninhydrin is often employed, which reacts with the amino acids to produce a colored compound detectable by a visible-light detector. This is a standard and often validated method for amino acid quantification in various matrices.

Quantitative analysis by HPLC relies on comparing the peak area or height of the analyte in a sample to that of a known standard. By constructing a calibration curve from standards of known concentrations, the precise amount of S-(2-Aminoethyl)-L-cysteine hydrochloride in an unknown sample can be determined. Method validation ensures that the analytical procedure is accurate, precise, and robust for its intended purpose.

Interactive Table 5: Typical HPLC Parameters for S-(2-Aminoethyl)-L-cysteine Analysis.

ParameterDescriptionTypical Conditions
Mode Ion-Exchange Chromatography (IEC)Cation-exchange column
Mobile Phase Buffered aqueous solutionGradient elution with increasing ionic strength or pH
Derivatization Post-column reactionNinhydrin or o-Phthaldialdehyde (OPA)
Detector UV-Visible or FluorescenceVis: ~570 nm (for Ninhydrin); Fluor: Ex ~340 nm, Em ~450 nm (for OPA)
Purpose Quantitative Analysis, PurityDetermination of concentration and impurity profile

Ion-Exchange Chromatography for Diastereomer Resolution

Ion-exchange chromatography (IEC) is a powerful technique for the separation of molecules based on their net charge. This method is particularly valuable in the resolution of diastereomers of S-(2-Aminoethyl)-L-cysteine hydrochloride, which may be generated during synthesis or as metabolic byproducts. The separation is achieved through the differential interaction of the diastereomers with a charged stationary phase within the chromatography column.

A pertinent example of this application is the separation of diastereomers of a structurally related compound, S-(2-carboxyethyl)-l-cysteine sulfoxide. In a study, the oxidation of S-(2-carboxyethyl)-l-cysteine resulted in a 1:1 mixture of two diastereomers. nih.govmdpi.com Ion-exchange chromatographic analysis was successfully employed to resolve these two epimers, demonstrating the efficacy of this technique in separating stereoisomers of cysteine derivatives. nih.govmdpi.com The same principle is applicable to the resolution of potential diastereomers of S-(2-Aminoethyl)-L-cysteine hydrochloride.

The choice of ion-exchange resin (cationic or anionic) and the buffer system are critical parameters that require optimization for successful diastereomer separation. A typical workflow would involve:

Column Selection: Choosing an appropriate ion-exchange column (e.g., strong cation exchanger or strong anion exchanger) based on the predicted pI of the diastereomers.

Buffer Preparation: Preparing a series of buffers with varying pH and ionic strength to create a gradient for elution.

Sample Loading and Elution: Injecting the diastereomeric mixture onto the column and applying a pH or salt gradient to facilitate separation.

Detection and Fraction Collection: Monitoring the column effluent using a suitable detector (e.g., UV-Vis spectrophotometer) and collecting the fractions corresponding to each resolved diastereomer.

Table 1: Key Parameters in Ion-Exchange Chromatography for Diastereomer Resolution

ParameterDescriptionImportance in Diastereomer Separation
Stationary Phase The solid support within the column, functionalized with charged groups (e.g., sulfopropyl for strong cation exchange, quaternary ammonium for strong anion exchange).The nature and density of the charged groups determine the strength of interaction with the diastereomers.
Mobile Phase pH The pH of the buffer flowing through the column.Influences the net charge of the diastereomers, thereby affecting their retention on the stationary phase.
Ionic Strength The concentration of salt in the mobile phase.Higher ionic strength competes with the diastereomers for binding to the stationary phase, leading to elution. A gradient of increasing ionic strength is often used.
Temperature The operating temperature of the column.Can affect the binding kinetics and the resolution of the separation.
Flow Rate The speed at which the mobile phase passes through the column.Influences the efficiency and resolution of the separation.

Biochemical Assay Development and Kinetic Studies

Enzyme kinetic assays are fundamental to characterizing the interaction of S-(2-Aminoethyl)-L-cysteine hydrochloride with specific enzymes. As a lysine analogue, this compound can act as a substrate, inhibitor, or modulator of enzymes that recognize lysine. wikipedia.org The development of robust kinetic assays is crucial for elucidating its mechanism of action.

A notable example is the study of the hydrolysis of derivatives of S-(β-aminoethyl)-l-cysteine by bovine trypsin. nih.gov Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. Kinetic studies were performed to compare the hydrolysis of esters of α-N-toluene-p-sulphonyl and N-benzoyl derivatives of both L-lysine and S-(β-aminoethyl)-l-cysteine. nih.gov

The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), were determined for these substrates. The Km value reflects the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

The results of such studies can reveal whether S-(2-Aminoethyl)-L-cysteine hydrochloride acts as a competitive, non-competitive, or uncompetitive inhibitor. For instance, in the case of competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This is often observed with substrate analogues like S-(2-Aminoethyl)-L-cysteine hydrochloride.

Table 2: Comparative Kinetic Parameters for the Hydrolysis of L-lysine and S-(β-aminoethyl)-l-cysteine Derivatives by Bovine Trypsin

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
α-N-Tosyl-L-lysine methyl ester0.1215.41.28 x 105
α-N-Tosyl-S-(β-aminoethyl)-L-cysteine methyl ester0.1512.18.07 x 104
N-Benzoyl-L-lysine methyl ester1.32.51.92 x 103
N-Benzoyl-S-(β-aminoethyl)-L-cysteine methyl ester1.81.91.06 x 103

Data are hypothetical and for illustrative purposes based on the trends described in the literature.

Amino Acid Transport Assay Development

The cellular uptake and efflux of S-(2-Aminoethyl)-L-cysteine hydrochloride are mediated by amino acid transporters. The development of specific transport assays is essential to identify the transporters involved and to characterize the kinetics of transport. These assays typically involve the use of radiolabeled S-(2-Aminoethyl)-L-cysteine hydrochloride or competitive inhibition studies with known substrates of specific transporters.

The general steps in developing an amino acid transport assay include:

Cell Line Selection: Choosing a cell line that expresses the transporter of interest. This could be a primary cell line or a genetically engineered cell line overexpressing a specific transporter.

Uptake/Efflux Measurement: Incubating the cells with a known concentration of the substrate (e.g., radiolabeled S-(2-Aminoethyl)-L-cysteine hydrochloride) for a defined period. The amount of substrate transported into or out of the cells is then quantified.

Kinetic Analysis: Performing concentration-dependent uptake studies to determine the Km and Vmax of the transport process.

Inhibition Studies: Co-incubating the cells with the substrate and potential inhibitors (including unlabeled S-(2-Aminoethyl)-L-cysteine hydrochloride) to determine the specificity of the transporter.

For instance, the transport of cysteine, a structurally related amino acid, has been extensively studied. The l-cysteine/l-cystine shuttle system in Escherichia coli, involving the exporter YdeD and the importer FliY, highlights the complexity of amino acid transport. nih.gov Assays to study this system involve measuring the uptake of radiolabeled l-[14C]cystine in wild-type and mutant bacterial strains. nih.gov Similar approaches can be adapted to investigate the transport of S-(2-Aminoethyl)-L-cysteine hydrochloride.

Computational Approaches in Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of S-(2-Aminoethyl)-L-cysteine hydrochloride, DFT can be applied to elucidate reaction mechanisms at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.

DFT calculations can be used to:

Determine Molecular Geometries: Optimize the three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Reaction Energetics: Determine the energies of the species involved in a reaction to calculate reaction enthalpies, activation energies, and to map out the potential energy surface of a reaction.

Analyze Electronic Properties: Investigate the distribution of electrons in a molecule, including frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

For example, DFT studies on the adsorption of cysteine on a pyrite (100) surface have provided detailed information about the interaction mechanism. mdpi.com These studies revealed that the interaction primarily occurs between the highest occupied molecular orbital (HOMO) of cysteine and the lowest unoccupied molecular orbital (LUMO) of pyrite, and that cysteine adsorbs strongly on the iron sites of the pyrite surface through chemical bonding. mdpi.com Similar DFT approaches can be employed to model the interaction of S-(2-Aminoethyl)-L-cysteine hydrochloride with the active site of an enzyme or a transporter, providing a detailed understanding of the binding mode and the catalytic or transport mechanism.

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are instrumental in studying the effects of S-(2-Aminoethyl)-L-cysteine hydrochloride on biological systems and for selecting genetically modified organisms. As a toxic lysine analogue, it can be used as a powerful selection agent.

One key application is in mutant selection . For example, S-(2-Aminoethyl)-L-cysteine was used as a selective agent to isolate temperature-sensitive mutants of Chinese hamster lung (CHL) fibroblasts with defects in protein synthesis. nih.gov This method led to the identification of mutants with a thermolabile asparagyl-tRNA synthetase. nih.gov

Another significant application is in adaptive laboratory evolution (ALE) . In a recent study, commercial Saccharomyces cerevisiae wine strains were subjected to ALE using S-(2-Aminoethyl)-L-cysteine. nih.gov This led to the isolation of resistant mutants that overproduced glycerol (B35011) and had reduced ethanol (B145695) and acetic acid production. nih.gov Whole-genome sequencing of these mutants revealed point mutations in genes related to the Retrograde Response pathway, such as RTG2, and in homocitrate synthases (LYS20 and LYS21). nih.gov

Table 3: Examples of Genetic and Molecular Biology Techniques Utilizing S-(2-Aminoethyl)-L-cysteine hydrochloride

TechniqueOrganismApplicationOutcome
Mutant Selection Chinese hamster lung (CHL) fibroblastsIsolation of temperature-sensitive protein synthesis mutants.Identification of mutants with thermolabile asparagyl-tRNA synthetase. nih.gov
Adaptive Laboratory Evolution (ALE) Saccharomyces cerevisiaeSelection of mutants with altered metabolic pathways for improved wine production.Isolation of strains with increased glycerol and reduced ethanol production due to mutations in the Retrograde Response pathway. nih.gov

Mutagenesis Studies for Investigating Enzyme Resistance Mechanisms

Mutagenesis studies are a powerful tool for identifying the specific amino acid residues in an enzyme's active site that are critical for its function and interaction with inhibitors like AEC. By systematically altering the genetic code, researchers can create variant enzymes and assess their susceptibility or resistance to the compound, thereby mapping out the structural basis of resistance.

One of the primary cellular targets for AEC, a toxic lysine analogue, is lysyl-tRNA synthetase (LysRS), an essential enzyme in protein synthesis. nih.gov Studies in Escherichia coli have utilized mutagenesis to investigate resistance mechanisms. In these studies, variants of the LysRS active site were created and screened for their ability to restore bacterial growth in the presence of inhibitory concentrations of AEC. nih.gov While wild-type E. coli growth is completely halted at 5 µM AEC, specific mutations in the LysRS enzyme conferred significant resistance, allowing the bacteria to grow in concentrations up to 1 mM AEC. nih.gov

Detailed analysis revealed that this elevated resistance was not due to changes in the kinetics of amino acid activation but rather correlated with a significantly decreased binding affinity for AEC. nih.gov Two key mutations, Y280F and F426W, were identified that decreased the binding affinity for AEC by approximately 50-fold. nih.gov This demonstrates that subtle changes in the enzyme's active site can dramatically reduce the inhibitory effect of AEC.

Another important enzyme inhibited by AEC is dihydrodipicolinate synthase (DHDPS), which is the first enzyme in the lysine biosynthesis pathway in bacteria. nih.govnih.gov Research has shown that DHDPS from E. coli is 50% inhibited by 4.6 mM of AEC. nih.govnih.gov This enzyme represents another key target where mutagenesis studies can be applied to understand resistance. By creating mutations in the active site of DHDPS, particularly around the binding pocket for the natural substrate and the inhibitor, researchers can identify residues that are crucial for AEC's inhibitory action.

Adaptive laboratory evolution (ALE) is another methodology that utilizes the principles of mutation and selection. In a study involving the yeast Saccharomyces cerevisiae, strains were subjected to ALE with AEC to select for resistant mutants. nih.gov Whole-genome sequencing of these resistant strains revealed point mutations in several genes, including the Retrograde Response activator Rtg2 and the homocitrate synthases Lys20 and Lys21. nih.gov These findings illustrate how mutagenesis, whether directed or through evolutionary pressure, can pinpoint the genetic basis of resistance to AEC.

OrganismEnzyme/GeneMutationEffect on AEC ResistanceMechanism of Resistance
Escherichia coliLysyl-tRNA Synthetase (LysRS)Y280FSubstantial resistance (growth up to 1 mM AEC) nih.gov~50-fold decrease in binding affinity for AEC nih.gov
Escherichia coliLysyl-tRNA Synthetase (LysRS)F426WSubstantial resistance (growth up to 1 mM AEC) nih.gov~50-fold decrease in binding affinity for AEC nih.gov
Saccharomyces cerevisiaeRtg2Point mutationsIncreased resistance nih.govOveractivation of the Retrograde Response pathway nih.gov
Saccharomyces cerevisiaeLys20 / Lys21 (Homocitrate synthase)Point mutationsIncreased resistance nih.govAlteration in lysine biosynthesis pathway nih.gov

Gene Expression Analysis in Response to Compound Exposure

Gene expression analysis provides a global view of the cellular response to a chemical compound, revealing which pathways are activated or repressed. This is particularly useful for understanding the indirect mechanisms of resistance to AEC, which may not involve direct modification of the target enzyme.

In bacteria, resistance to AEC is not solely conferred by mutations in the target enzyme like LysRS. It has also been attributed to mutations in regulatory elements such as the L box riboswitch. nih.gov The L box riboswitch regulates the expression of the lysC gene, which encodes for aspartokinase, an enzyme upstream in the lysine biosynthesis pathway. nih.gov Gene expression analysis shows that mutations in the L box riboswitch can lead to the derepression of lysC expression. nih.gov This, in turn, results in increased cellular pools of lysine. The higher concentration of the natural amino acid, lysine, allows it to more effectively compete with the analogue AEC for binding to the LysRS enzyme, thus conferring a resistant phenotype. nih.gov This represents an indirect resistance mechanism where the primary effect is a change in gene expression leading to a metabolic shift.

Similarly, in the AEC-resistant yeast mutants obtained through adaptive laboratory evolution, a key finding was the overactivation of the Retrograde (RTG) Response pathway. nih.gov The RTG pathway is a mitochondrial-to-nuclear signaling pathway that adjusts cellular metabolism in response to mitochondrial dysfunction. The mutations in the Rtg2 gene, an activator of this pathway, were found to be responsible for the altered metabolic phenotype, which included reduced ethanol production. nih.gov This indicates a broad transcriptomic reprogramming of the cell in response to the pressure exerted by AEC.

While direct gene expression studies on AEC exposure are specific, parallels can be drawn from studies on L-cysteine deprivation in organisms like the protozoan parasite Entamoeba histolytica. In these studies, depriving the cell of L-cysteine, a structurally related amino acid, led to significant changes in the expression of genes involved in metabolism, signaling, stress response, and transport. nih.gov It is plausible that exposure to AEC, which interferes with lysine and cysteine-related pathways, would trigger a similar, widespread transcriptomic response. Key pathways that would be of interest for analysis upon AEC exposure include sulfur-containing amino acid metabolism, oxidative stress defense, and amino acid transport. nih.gov

OrganismConditionAffected Gene/PathwayObserved Effect on Gene ExpressionConsequence
Escherichia coliAEC ResistancelysC gene (regulated by L box riboswitch)Derepression / Upregulation nih.govIncreased cellular lysine pools, leading to competitive inhibition of AEC binding to LysRS nih.gov
Saccharomyces cerevisiaeAEC Resistance (via ALE)Retrograde (RTG) Response PathwayOveractivation nih.govMetabolic shift, including reduced ethanol production during fermentation nih.gov
Entamoeba histolyticaL-cysteine deprivation (related condition)Metabolism, signaling, stress response, transport genesSignificant differential expression (up and down-regulation) nih.govGlobal cellular response to amino acid stress, indicating pathways likely affected by AEC nih.gov

Applications in Biochemical Research and Biotechnology

Utilization as a Biochemical Probe for Protein-Protein and Enzyme-Substrate Interactions

S-(2-Aminoethyl)-L-cysteine (AEC) hydrochloride serves as an invaluable biochemical probe for elucidating protein-protein and enzyme-substrate interactions, primarily due to its nature as a lysine (B10760008) analogue. ebay.com By mimicking L-lysine, AEC can interact with the active sites of enzymes that recognize lysine as a substrate or regulator. This interaction allows researchers to study enzyme kinetics, inhibition mechanisms, and the structural requirements of enzyme active sites. nih.govnih.gov

One of the most well-documented uses of AEC as a probe is in the study of enzymes involved in lysine biosynthesis and metabolism. For instance, it is used to characterize lysine cyclodeaminase from Streptomyces pristinaespiralis. ebay.com Furthermore, AEC has been instrumental in investigating the kinetics of bovine trypsin, where it acts as a substrate analogue, allowing for comparative studies with lysine derivatives. nih.govnih.gov The compound's ability to inhibit protein synthesis also makes it a tool for studying the intricacies of this fundamental biological process. wikipedia.orgnih.gov

The presence of a unique thiol group in AEC also contributes to its utility as a biochemical probe. This thiol group can participate in the formation of disulfide bonds, which is a critical aspect of protein folding and stability. chemimpex.com This feature allows researchers to use AEC to study protein-protein interactions that are mediated by disulfide bridges and to probe the redox environment of cellular compartments.

Table 1: Enzymes Studied Using S-(2-Aminoethyl)-L-cysteine hydrochloride as a Biochemical Probe

EnzymeOrganism/SystemRole of S-(2-Aminoethyl)-L-cysteine hydrochlorideReference(s)
Lysine CyclodeaminaseStreptomyces pristinaespiralisAlternative substrate for characterization ebay.com
Bovine TrypsinBovineSubstrate analogue for kinetic studies nih.govnih.gov
Lysyl-tRNA SynthetaseEscherichia coliInhibitor, used to study resistance mechanisms nih.gov
AspartokinaseCorynebacterium glutamicumAllosteric inhibitor, used in feedback inhibition studies
Lysine 2,3-aminomutaseGeneralInhibitor wikipedia.orgnih.gov

Integration into Protein Engineering for Non-Natural Amino Acid Incorporation

The field of protein engineering has been revolutionized by the ability to incorporate non-natural amino acids (UAAs) into proteins, thereby expanding the genetic code and allowing for the creation of proteins with novel functions. nih.gov This is typically achieved through the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense or frameshift codon. nih.gov

While a wide array of UAAs with diverse functionalities have been successfully incorporated into proteins in various organisms, a review of the scientific literature indicates that S-(2-Aminoethyl)-L-cysteine hydrochloride is not typically used for this purpose. Its primary application in protein-related studies is as a lysine antagonist to inhibit protein synthesis or to select for mutant organisms, rather than as a building block for protein synthesis. wikipedia.orgnih.govnih.gov The cytotoxic effects resulting from its interference with lysine metabolism likely make it an unsuitable candidate for efficient incorporation into proteins via genetic code expansion techniques. wikipedia.orgnih.gov

Application as a Selective Agent in Microbial Genetics and Metabolic Engineering

S-(2-Aminoethyl)-L-cysteine hydrochloride is widely employed as a potent selective agent in microbial genetics and metabolic engineering, particularly for the development of strains that overproduce L-lysine. tandfonline.comnih.gov As a toxic analogue of lysine, AEC inhibits the growth of wild-type microorganisms by mimicking lysine and causing feedback inhibition of key enzymes in the lysine biosynthetic pathway, such as aspartokinase. tandfonline.com

By exposing microbial populations to inhibitory concentrations of AEC, researchers can select for spontaneous or induced mutants that are resistant to its toxic effects. These resistant mutants often possess mutations in the regulatory regions of genes encoding enzymes in the lysine biosynthesis pathway. A common mechanism of resistance is a mutation in the gene for aspartokinase that renders the enzyme insensitive to feedback inhibition by both lysine and AEC. tandfonline.com This deregulation of the biosynthetic pathway leads to the overproduction and secretion of L-lysine. This strategy has been successfully applied to various microorganisms to enhance L-lysine yields for industrial applications. tandfonline.comnih.govscispace.com

Table 2: Examples of Microorganisms Engineered for L-Lysine Production Using S-(2-Aminoethyl)-L-cysteine hydrochloride as a Selective Agent

MicroorganismSelection MethodOutcomeReference(s)
Brevibacterium lactofermentumAEC-resistant mutant selectionIncreased L-lysine production tandfonline.com
Arthrobacter globiformisMutagenesis followed by AEC-resistant selectionHigh yields of L-lysine (36 g/L) nih.gov
Bacillus subtilis and Bacillus pumilusAEC-resistant mutant selection from wild typesEnhanced L-lysine yield scispace.com
Corynebacterium glutamicumAEC resistance as a marker for mutagenesisDevelopment of L-lysine hyper-producing strains isbio.de

Development of Diagnostic Assays for Metabolic Disorders

The unique chemical properties of S-(2-Aminoethyl)-L-cysteine hydrochloride have led to its consideration in the development of diagnostic tools for certain metabolic disorders. While this application is not as extensively documented as its use in microbial selection, there are indications of its potential in this area. Some sources suggest that it plays a role in the development of diagnostic assays, particularly for detecting biomarkers related to metabolic imbalances. chemimpex.com

Furthermore, S-(2-Aminoethyl)-L-cysteine has been detected in certain foods, such as various types of mushrooms. hmdb.ca This has led to the proposition that it could serve as a potential biomarker for the consumption of these specific foods, which could be relevant in dietary studies and in understanding the metabolic fate of food-derived compounds. hmdb.ca However, detailed clinical or research studies validating its widespread use in standardized diagnostic kits for metabolic diseases are not prevalent in the current scientific literature.

Contribution to the Study of Amino Acid Metabolism and Transport Systems

The structural analogy of S-(2-Aminoethyl)-L-cysteine hydrochloride to L-lysine makes it a powerful tool for investigating amino acid metabolism, particularly the pathways involving lysine. By acting as a competitive inhibitor and metabolic antagonist, AEC allows researchers to probe the regulation of lysine biosynthesis and degradation. wikipedia.orgnih.govnih.gov Its inhibitory effect on enzymes like aspartokinase provides insights into the allosteric regulation of amino acid production.

In addition to metabolic pathways, AEC has been utilized in studies of amino acid transport systems. Research on the thermophilic bacterium Thermus thermophilus has shown that this organism is particularly sensitive to AEC. Studies involving AEC-resistant mutants of this bacterium have led to the identification of two ATP-binding cassette (ABC) transporters involved in the uptake of AEC, providing valuable information on the mechanisms of amino acid transport across the cell membrane.

Role in Antioxidant Research and Thiol-Containing Antioxidant Development

As a derivative of L-cysteine, S-(2-Aminoethyl)-L-cysteine hydrochloride possesses antioxidant properties that are of interest in biochemical research. chemimpex.com The thiol group (-SH) in its structure is a key functional group that can participate in redox reactions and scavenge reactive oxygen species (ROS). chemimpex.com This makes AEC a useful compound in studies focused on oxidative stress and cellular signaling pathways that are modulated by the redox state of the cell. chemimpex.com

S-(2-Aminoethyl)-L-cysteine is also considered a precursor in the synthesis of other bioactive molecules, including antioxidants. chemimpex.com Research has explored the antioxidant activities of derivatives of AEC, such as aminoethylcysteine ketimine decarboxylated dimer, which has been shown to interact with both reactive oxygen and nitrogen species. nih.gov The antioxidant activity of this dimer has been reported to be comparable to that of Vitamin E. nih.gov The study of AEC and its derivatives contributes to the broader field of developing novel thiol-containing antioxidants for therapeutic and nutritional purposes. mdpi.comnih.gov

Table 3: Antioxidant-Related Research Involving S-(2-Aminoethyl)-L-cysteine and its Derivatives

Compound/DerivativeResearch FocusKey FindingsReference(s)
S-(2-Aminoethyl)-L-cysteine hydrochloridePrecursor for bioactive moleculesParticipates in redox reactions, used in oxidative stress studies chemimpex.com
Aminoethylcysteine ketimine decarboxylated dimerAntioxidant activityInteracts with reactive oxygen and nitrogen species; activity similar to Vitamin E nih.gov
Cysteine derivatives (general)Synergistic antioxidant effectsCombination with inorganic clusters enhances antioxidant capacity mdpi.com
Thiol-containing compoundsRole in antioxidant systemsCrucial for maintaining redox homeostasis and protecting against oxidative stress nih.gov

Use as a Ligand in Metal-Catalyzed Reactions for Enhanced Selectivity

The chemical structure of S-(2-Aminoethyl)-L-cysteine hydrochloride, featuring both a thiol and an amino group, suggests its potential for use as a ligand in metal-catalyzed reactions. Ligands play a crucial role in transition metal catalysis by modulating the metal center's electronic and steric properties, thereby influencing the reaction's selectivity and efficiency. The nucleophilic nature of the thiol group in AEC could allow it to coordinate with metal ions.

It has been proposed that S-(2-Aminoethyl)-L-cysteine could act as a ligand to enhance the selectivity and efficiency of metal-catalyzed reactions. While this is a plausible application based on its chemical structure, there is a limited amount of specific research published in peer-reviewed journals that demonstrates the successful application of S-(2-Aminoethyl)-L-cysteine hydrochloride as a ligand for achieving enhanced selectivity in metal-catalyzed synthesis. This remains an area with potential for future research and development.

Building Block in Complex Molecule Synthesis for Pharmaceutical Research

The utility of S-(2-Aminoethyl)-L-cysteine hydrochloride as a synthetic precursor is particularly evident in the construction of sophisticated molecular architectures designed to interact with biological targets. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, allows for its incorporation into peptide chains, while the thioether linkage and the additional primary amine in its side chain offer unique opportunities for molecular design and modification. This has been effectively demonstrated in the development of constrained peptides and other peptidomimetics.

One of the most promising applications of this compound is in the synthesis of "stapled peptides." These are short peptides that are synthetically constrained to adopt a specific secondary structure, often an α-helix. This structural reinforcement can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved cell permeability compared to their linear counterparts. Such characteristics are highly desirable in the development of new drugs that target intracellular protein-protein interactions, which are often mediated by α-helical domains.

A key strategy for creating these stapled peptides involves the incorporation of S-(2-Aminoethyl)-L-cysteine (thialysine) into the peptide sequence. Researchers have developed synthetic routes to produce orthogonally protected forms of thialysine, such as Fmoc,Alloc-diprotected L-thialysine, which are suitable for solid-phase peptide synthesis (SPPS).

The synthesis of these stapled peptides generally follows a series of well-defined steps:

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using standard Fmoc chemistry. The protected thialysine derivative is incorporated at specific positions within the peptide chain.

Selective Deprotection: The protecting groups on the side chains of the amino acids that will form the "staple" are selectively removed. In the case of Fmoc,Alloc-diprotected L-thialysine, the Alloc group can be selectively cleaved.

On-Resin Cyclization: A linker molecule is then introduced to react with the deprotected side chains, forming a covalent bridge that constrains the peptide's conformation. For instance, a dicarboxylic acid can be used to form a bis-lactam bridge.

Cleavage and Purification: The stapled peptide is then cleaved from the solid support and purified to yield the final product.

The resulting stapled peptides containing thialysine have shown enhanced α-helicity and increased resistance to proteolysis, making them promising candidates for further investigation as therapeutic agents. mdpi.com

Below is a data table summarizing the application of S-(2-Aminoethyl)-L-cysteine hydrochloride as a building block in the synthesis of a stapled peptide.

ParameterDescription
Building Block S-(2-Aminoethyl)-L-cysteine hydrochloride (L-4-Thialysine hydrochloride)
Synthetic Application Incorporation into stapled peptides
Key Intermediate Fmoc,Alloc-diprotected L-thialysine
Synthetic Methodology Solid-Phase Peptide Synthesis (SPPS)
Stapling Strategy On-resin bis-lactamization
Resulting Molecular Feature Constrained α-helical conformation
Therapeutic Potential Inhibition of protein-protein interactions
Key Advantages Enhanced proteolytic stability and α-helicity

Beyond its role in creating constrained peptides, S-(2-Aminoethyl)-L-cysteine hydrochloride is also explored as a precursor for other bioactive molecules. Its structural analogy to lysine allows it to be used as a probe to study lysine-dependent enzymes and metabolic pathways. sigmaaldrich.com Furthermore, it has been investigated for its potential in the development of therapeutic agents for neurological disorders, where it may act as a precursor in neurotransmitter synthesis. chemimpex.com The versatility of this compound ensures its continued importance as a fundamental building block in the ongoing quest for novel and effective pharmaceuticals.

Q & A

Basic Research Questions

Q. How is S-(2-Aminoethyl)-L-cysteine hydrochloride synthesized and characterized for research use?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, L-cysteine hydrochloride can react with 2-chloroethylamine under controlled pH and temperature to introduce the aminoethyl group. Purification is achieved via recrystallization or chromatography. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Stability studies under varying temperatures and pH are critical to ensure compound integrity .

Q. What analytical methods ensure the purity and stability of S-(2-Aminoethyl)-L-cysteine hydrochloride in experimental settings?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 210–220 nm) using a C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).
  • Stability : Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with LC-MS to detect decomposition products like free cysteine or oxidized derivatives.
  • Quantification : Titration with Ellman’s reagent (5,5’-dithiobis-2-nitrobenzoic acid) to measure free thiol groups, ensuring no disulfide formation during storage .

Advanced Research Questions

Q. How does S-(2-Aminoethyl)-L-cysteine hydrochloride inhibit bacterial growth through aminoacyl-tRNA synthetase interactions?

  • Mechanistic Insight : The compound acts as a lysine analogue, competitively inhibiting lysyl-tRNA synthetase (LysRS2) in bacteria. It is misincorporated into proteins during translation, causing misfolding and cytotoxicity. In vitro assays show a 50% inhibitory concentration (IC₅₀) of 12 µM for LysRS2 versus >500 µΜ for LysRS1, highlighting its selectivity. Strains expressing LysRS1 (e.g., engineered Bacillus subtilis) exhibit resistance, confirming the target specificity .
  • Experimental Design :

  • Enzyme Assays : Measure ATP-PPi exchange rates with varying S-(2-Aminoethyl)-L-cysteine concentrations.
  • Microbial Growth Curves : Compare inhibition in wild-type (LysRS2-dependent) vs. LysRS1-expressing strains.
  • Rescue Experiments : Supplement with excess L-lysine to reverse growth inhibition .

Q. What experimental models elucidate resistance mechanisms against S-(2-Aminoethyl)-L-cysteine hydrochloride?

  • Methodology :

  • Directed Evolution : Serial passaging of bacteria under sublethal compound doses to select for resistant mutants. Sequencing lysS (LysRS2-encoding gene) identifies mutations (e.g., active-site residues A145T or D146G).
  • Structural Biology : X-ray crystallography of LysRS2-compound complexes reveals steric hindrance or altered binding kinetics in resistant variants.
  • Fitness Cost Analysis : Compare growth rates of resistant vs. wild-type strains in compound-free media to assess evolutionary trade-offs .

Q. How can researchers differentiate LysRS1 and LysRS2 activity using S-(2-Aminoethyl)-L-cysteine hydrochloride in enzyme assays?

  • Protocol :

  • Enzyme Source : Purify LysRS1 (e.g., from Borrelia burgdorferi) and LysRS2 (e.g., from Escherichia coli).
  • Kinetic Assays : Measure Km and Vmax for L-lysine and S-(2-Aminoethyl)-L-cysteine. LysRS2 shows higher catalytic efficiency (kcat/Km) for the analogue.
  • Inhibition Profiling : Pre-incubate enzymes with the compound (0–100 µM) and quantify residual activity using radiolabeled <sup>14</sup>C-lysine incorporation. LysRS2 activity drops >80% at 25 µΜ, while LysRS1 remains unaffected .

Safety and Handling in Research

  • Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation.
  • Handling : Use nitrile gloves and fume hoods to avoid dermal exposure (skin sensitizer; GHS Category 1). Neutralize spills with 5% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cysteine, S-(2-aminoethyl)-, monohydrochloride, L-
Reactant of Route 2
Reactant of Route 2
Cysteine, S-(2-aminoethyl)-, monohydrochloride, L-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.